molecular formula C9H7BrO B1598695 3-(4-Bromophenyl)prop-2-yn-1-ol CAS No. 37614-58-7

3-(4-Bromophenyl)prop-2-yn-1-ol

Cat. No.: B1598695
CAS No.: 37614-58-7
M. Wt: 211.05 g/mol
InChI Key: XXVUZDYGEDBOHT-UHFFFAOYSA-N
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Description

“3-(4-Bromophenyl)prop-2-yn-1-ol” is an organic compound with the molecular formula C9H7BrO . It is a solid substance .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of the appropriate aryl iodide with propargylic alcohol in the presence of copper iodide and PdCl2 (PPh3)2 . The reaction is stirred at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

1. Photoluminescence and Photochromic Applications

Aiken et al. (2015) described a process where compounds similar to 3-(4-Bromophenyl)prop-2-yn-1-ol are used in the synthesis of photochromic naphthopyrans, indicating potential applications in photoluminescent materials Aiken, S., Armitage, B., Gabbutt, C. D., & Heron, B. M. (2015). Tetrahedron Letters, 56, 4840-4842.

2. Nonlinear Optical Properties

Research by D’silva et al. (2012) on derivatives of chalcone, structurally related to this compound, revealed significant third-order nonlinear optical properties. These properties suggest potential applications in nonlinear optics D’silva, E. D., Podagatlapalli, G., Rao, V., & Dharmaprakash, S. (2012). Materials Research Bulletin, 47, 3552-3557.

3. Applications in Semiconductor Devices

Shkir et al. (2019) explored the optoelectronic and charge transport properties of chalcone derivatives, closely related to this compound. The compounds demonstrated promising characteristics for application in semiconductor devices Shkir, M., Irfan, A., AlFaify, S., Patil, P. S., & Al‐Sehemi, A. G. (2019). Optik, 199, 163354.

4. Crystal Structure and Spectroscopic Analysis

Thanigaimani et al. (2015) focused on the crystal structure and spectroscopic analysis of a compound structurally similar to this compound. Their findings contribute to understanding the physical and chemical properties of such compounds, important for various scientific applications Thanigaimani, K., Arshad, S., Khalib, N. C., Razak, I. A., Arunagiri, C., Subashini, A., Sulaiman, S., Hashim, N. S., & Ooi, K. L. (2015). Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 149, 90-102.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

Properties

IUPAC Name

3-(4-bromophenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVUZDYGEDBOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398757
Record name 3-(4-bromophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37614-58-7
Record name 3-(4-bromophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromoiodobenzene (10.0 g, 35.3 mmol) in triethylamine (Et3N, 100 mL) was added propargyl alcohol (2.7 mL, 2.57 g, 45.9 mmol), Cul (0.81 g, 4.24 mmol), and Pd(PPh3)4 (1.63 g, 1.41 mmol). The mixture was stirred overnight, then the reaction mixture was concentrated. Column chromatography (20-35% EtOAc/hexanes) provided 1-(4-bromophenyl)-1-propyne-3-ol B (6.58 g, 88%) as a yellow/orange solid. 1H NMR (300 MHz, CDCl3) 1.77 (t, 1H), 4.48 (d, 2H), 7.29 (d, 2H), 7.45 (d, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.63 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-bromoiodobenzene (8.00 g), copper(I) iodide (108 mg), triphenylphosphine (372 mg), tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (586 mg), propargyl alcohol (1.84 ml), diisopropylethylamine (19.7 ml) and tetrahydrofuran (100 ml) was stirred at room temperature for 13 hr. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=98:2-90:10) to give the object product (4.34 g) as a brown oil.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
372 mg
Type
reactant
Reaction Step One
Quantity
1.84 mL
Type
reactant
Reaction Step One
Quantity
19.7 mL
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
108 mg
Type
catalyst
Reaction Step One
Quantity
586 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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